molecular formula C21H22N2O4S B300971 (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B300971
M. Wt: 398.5 g/mol
InChI Key: ZJEQYWGJESTIPV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the family of thiazolones. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell proliferation, inducing apoptosis, and modulating the immune system.
Biochemical and Physiological Effects
Studies have shown that (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one can have a range of biochemical and physiological effects, including:
1. Antioxidant Activity: This compound has been found to have antioxidant activity, which can help protect cells from oxidative stress.
2. Anti-inflammatory Activity: Studies have shown that (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has anti-inflammatory properties, which can help reduce inflammation in the body.
3. Immunomodulatory Activity: This compound has been found to modulate the immune system and can enhance the immune response in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one, including:
1. Development of Novel Derivatives: Researchers can explore the synthesis of novel derivatives of this compound to improve its potency and selectivity.
2. Pharmacokinetic Studies: Further studies are needed to investigate the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in animal models.
3. Mechanistic Studies: Researchers can conduct mechanistic studies to better understand the mode of action of this compound and its effects on various biological pathways.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one in humans for various indications, including cancer and neurodegenerative diseases.
Conclusion
(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of research.

Synthesis Methods

The synthesis of (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-ethylaniline with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and isolation of the product using column chromatography.

Scientific Research Applications

(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
2. Antimicrobial Activity: (5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been found to have antimicrobial activity against a range of microorganisms, including bacteria and fungi.
3. Neuroprotection: This compound has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

properties

Product Name

(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12+

InChI Key

ZJEQYWGJESTIPV-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2

SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2

Origin of Product

United States

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